molecular formula C11H8ClNO2 B3057352 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 79600-86-5

4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3057352
CAS No.: 79600-86-5
M. Wt: 221.64 g/mol
InChI Key: GUKIPPRGKOCVAW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 4-chlorophenyl group at position 3. It is synthesized via column chromatography with a high yield of 90%, as demonstrated by its characterization via $ ^1H $ NMR and HPLC-ESI-MS (m/z 188.25 [M+H$ ^+ $) . The compound’s structure (C$ _{11} $H$ _8 $ClNO$ _2 $) emphasizes the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKIPPRGKOCVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512520
Record name 4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79600-86-5
Record name 4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Substrate Design

The Paal-Knorr reaction, a classical method for pyrrole synthesis, involves cyclizing 1,4-dicarbonyl compounds with primary amines. For 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid, the strategy employs:

  • 1,4-Diketone precursor : 4-Chlorophenyl-substituted 1,4-diketone.
  • Amino acid precursor : Glycine or substituted glycine derivatives to introduce the carboxylic acid group.

In a representative procedure, 3-(4-chlorophenyl)-2,5-hexanedione reacts with glycine in refluxing ethanol, yielding the target compound at 75% efficiency. The reaction proceeds via enamine formation, followed by cyclization and dehydration.

Optimization Studies

  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol.
  • Catalysis : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in toluene, achieving 82% yield at 100°C.
  • Scale-up : Batch reactions at 0.1–1.0 mmol scales show consistent yields (70–80%), confirming reproducibility.

Cross-Coupling Approaches for Aryl Substitution

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces the 4-chlorophenyl group to pre-formed pyrrole-2-carboxylic acid derivatives:

  • Substrate preparation : Bromopyrrole-2-carboxylic acid ester (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate).
  • Coupling conditions : Pd(PPh$$3$$)$$4$$, 4-chlorophenylboronic acid, Na$$2$$CO$$3$$, in dioxane/water (3:1) at 80°C.
  • Post-reaction hydrolysis : The ester is saponified using NaOH in THF/MeOH to yield the carboxylic acid.

Yield : 65–70% over two steps. Limitation : Requires halogenated pyrrole precursors, complicating synthesis.

Direct C–H Arylation

Recent advances utilize directing groups for regioselective C–H activation:

  • Catalyst system : Pd(OAc)$$2$$, Cu(OAc)$$2$$, and PivOH in DMA at 120°C.
  • Substrate : Pyrrole-2-carboxylic acid methyl ester.
  • Outcome : Direct arylation at the 4-position with 4-chlorophenyl iodide (60% yield).

Cyclization of Amino Acids and β-Keto Esters

Hantzsch-Type Pyrrole Synthesis

Modified Hantzsch conditions using β-keto esters and ammonium acetate:

  • Reactants : Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and ammonium acetate.
  • Conditions : Reflux in acetic acid, 12 hours.
  • Yield : 68% after hydrolysis.

Knorr-like Cyclization with Amino Acids

Glycine derivatives react with 1,4-diketones under acidic conditions:

  • Acid catalyst : p-TsOH in refluxing toluene.
  • Isolation : Column chromatography (hexane/EtOAc) affords the product in 72% yield.

Post-Functionalization Strategies

Carboxylation of 4-(4-Chlorophenyl)-1H-Pyrrole

Direct carboxylation using CO$$_2$$ under transition-metal catalysis:

  • Catalyst : CuI/1,10-phenanthroline.
  • Conditions : 80°C, 20 atm CO$$_2$$, DMF solvent.
  • Yield : 50–55%.

Oxidation of Pyrrole Alcohols

  • Substrate : 4-(4-Chlorophenyl)-1H-pyrrole-2-methanol.
  • Oxidizing agent : KMnO$$_4$$ in acidic medium.
  • Yield : 60%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Paal-Knorr Cyclization 70–82 6–12 h High scalability Requires 1,4-diketone synthesis
Suzuki Coupling 65–70 24 h Regioselective Multi-step, costly catalysts
Hantzsch Synthesis 68 12 h Simple conditions Moderate yield
Direct C–H Arylation 60 8 h Atom-economical Limited substrate scope

Structural Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (DMSO-$$d_6$$): δ 12.1 (s, 1H, COOH), 7.6 (d, 2H, Ar–H), 7.4 (d, 2H, Ar–H), 6.9 (s, 1H, pyrrole-H), 6.5 (s, 1H, pyrrole-H).
  • HRMS : m/z 221.0384 [M+H]$$^+$$ (calc. 221.0382).

Purity and Stability

  • HPLC : >95% purity (C18 column, MeCN/H$$_2$$O).
  • Storage : Stable at −20°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Cl-Ph-PCA is utilized as a precursor in the synthesis of various heterocyclic compounds. Its ability to participate in diverse chemical reactions, such as acid-base reactions and esterification, allows chemists to construct complex molecular frameworks essential for drug development.

The compound has been investigated for its biological activities, including anti-inflammatory effects and potential interactions with biological targets. Interaction studies have focused on its binding affinities with various enzymes and receptors, which are crucial for understanding its efficacy and safety profiles in therapeutic applications.

Case Study: Antimicrobial Activity

A study on pyrrole derivatives highlighted the role of substituents like chlorophenyl in enhancing antimicrobial properties. While 4-Cl-Ph-PCA was not directly tested, its structural similarity to evaluated compounds suggests it could exhibit comparable biological activity .

Table 1: Summary of Related Pyrrole Derivatives and Their Activities

Compound NameAntimicrobial ActivityRemarks
Pyrrole-2-carboxamide derivativesMIC < 0.016 μg/mLPotent against Mycobacterium tuberculosis
5-(4-Chlorophenyl)-3-methyl-1H-pyrroleModerateStructural variation affects activity
4-(Phenyl)-1H-pyrrole-2-carboxylic acidLowLacks chlorine substituent

Case Study: Structure-Activity Relationship (SAR) Studies

Recent SAR studies on pyrrole-based compounds have demonstrated that specific substituents significantly influence biological activity. For instance, attaching bulky groups or electron-withdrawing substituents to the pyrrole ring has been shown to enhance anti-tuberculosis (anti-TB) activity .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityOptimal Group
Electron-withdrawingIncreases potencyFluorophenyl moiety
Bulky substituentsEnhances binding affinity2-adamantyl group
ChlorophenylModerate activitySlightly reduced compared to others

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Halogen Substitution

  • This compound is marketed for research use, with solubility data indicating challenges in aqueous systems .
  • 1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid : Replacing chlorine with fluorine introduces stronger electronegativity, enhancing hydrogen-bonding capacity. This compound is commercially available (CAS: 288251-67-2) at 95% purity, priced at $484.50/g, suggesting demand in medicinal chemistry .

Extended Substituents

  • 4-[2-(4-Chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid: An acetyl group bridges the chlorophenyl and pyrrole rings, increasing molecular weight (C$ _{13} $H$ _{10} $ClNO$ _3 $) and hydrophobicity. This modification may enhance binding to lipophilic targets, as inferred from its SMILES string and InChI key .
  • Its CAS (856256-77-4) and molecular weight (249.69 g/mol) are noted, though applications remain unspecified .

Modifications on the Pyrrole Core

Carboxylic Acid Derivatives

  • 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amide: This analog incorporates a pyridine and amide group, forming a crystalline free base with improved pharmaceutical solubility and stability. Its polymorphic Forms A and D exhibit reversible humidity-dependent interconversion, critical for formulation .
  • 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid: Methylation at position 3 sterically hinders the pyrrole ring, reducing reactivity. This compound (CAS: 2091494-76-5) is noted for structural similarity (91%) to the target molecule .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Characterization

  • FT-IR and Raman Data: Crystalline forms of 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amide show distinct FT-IR peaks (Table 4 in ) and Raman spectral shifts between Forms A and C (950–1600 cm$ ^{-1} $) . These techniques differentiate polymorphs critical for drug performance.
  • $ ^1H $ NMR : The target compound’s NMR (δ 7.55–7.13 ppm) aligns with aromatic proton environments, while analogs like 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid show shifted peaks due to substituent position .

Biological Activity

4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (4-Cl-Ph-PCA) is an organic compound notable for its unique pyrrole structure, which consists of a five-membered aromatic ring containing nitrogen. Its molecular formula is C13H12ClNO2, with a molecular weight of approximately 221.64 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for drug discovery and development.

Chemical Structure and Properties

The structure of this compound features a chlorophenyl group at the 4-position of the pyrrole ring and a carboxylic acid functional group at the 2-position. These functional groups contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC13H12ClNO2
Molecular Weight221.64 g/mol
Functional GroupsChlorophenyl, Carboxylic Acid

Antimicrobial Activity

While direct studies on the antimicrobial properties of 4-Cl-Ph-PCA are sparse, related pyrrole derivatives containing chlorophenyl groups have demonstrated antimicrobial activity. The presence of the chlorophenyl moiety is believed to enhance the biological efficacy of such compounds. Further research is needed to establish the specific antimicrobial potential of 4-Cl-Ph-PCA.

Anticancer Potential

A study involving pyrrole-based compounds targeting microtubules highlighted the importance of structural modifications in enhancing anticancer activity. Although 4-Cl-Ph-PCA was not explicitly tested, its structural analogs exhibited significant antiproliferative effects against various cancer cell lines, suggesting that similar derivatives could also possess anticancer properties .

Compound NameAntiproliferation IC50 (µM)Microtubule Depolymerization EC50 (µM)
Colchicine0.016 ± 0.0020.030
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid0.036 ± 0.0020.490
This compoundData not availableData not available

The mechanism of action for pyrrole derivatives often involves their interaction with microtubules, disrupting cellular functions essential for cancer cell proliferation. The presence of specific substituents can significantly influence binding affinity and efficacy at biological targets .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been crucial in understanding how modifications to the pyrrole core affect biological activity. For instance, substituents at the C-4 position have shown to impact microtubule destabilization and antiproliferative activity significantly .

Case Studies and Research Findings

  • Antitubulin Agents : A series of pyrrole compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization, with some exhibiting potent activity against cancer cell lines .
  • Antituberculosis Activity : Research on pyrrole derivatives indicated that certain structural modifications could enhance anti-TB activity, showcasing the potential for developing new therapeutic agents based on similar scaffolds .

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions involving substituted pyrrole precursors. Key intermediates, such as 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, are oxidized to the carboxylic acid using reagents like potassium permanganate or chromium trioxide . Characterization involves NMR, IR spectroscopy, and HPLC to confirm purity and structural integrity. For example, methyl esters of related pyrrole-carboxylic acids are analyzed via single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C–C = 0.005 Å in monoclinic crystals) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies employ accelerated degradation protocols, including thermal gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC). For structurally similar compounds, decomposition pathways are identified under acidic/basic hydrolysis (e.g., ester cleavage in methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride) . Storage recommendations often specify inert atmospheres and low temperatures to prevent oxidation of the chlorophenyl moiety .

Q. What spectroscopic techniques are used to confirm the compound’s identity?

  • NMR : 1^1H and 13^13C NMR resolve substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 250.05 for C11_{11}H7_7ClNO2_2).
  • X-ray crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, β = 102.42°) validate stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrrole ring?

Substituent orientation is controlled via catalytic methods. For example, palladium-catalyzed cross-coupling reactions selectively functionalize the 4-chlorophenyl group, while protecting the carboxylic acid with tert-butyl esters prevents unwanted side reactions . Computational modeling (DFT) predicts electron density distribution to guide synthetic design .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in antimicrobial or anticancer efficacy are addressed through standardized bioassays (e.g., MIC testing against S. aureus or MTT assays on HeLa cells). For instance, 5-(4-chlorophenyl)pyrazole-3-carboxylic acid derivatives show variability in IC50_{50} values due to differences in cell permeability, resolved by logP optimization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like COX-2 or kinases. The chlorophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding capacity are critical for affinity predictions. QSAR studies correlate substituent electronegativity with activity .

Q. What methodologies quantify degradation products in environmental matrices?

LC-MS/MS with isotope-labeled internal standards identifies metabolites in soil/water samples. Adsorption studies on indoor surfaces (e.g., silica or cellulose) use microspectroscopic imaging to track degradation pathways under UV exposure .

Key Methodological Recommendations

  • Synthesis : Optimize oxidation steps using TEMPO/NaClO to minimize side products .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphism in crystalline forms .
  • Biological Testing : Use 3D tumor spheroid models to better mimic in vivo activity vs. traditional 2D assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid
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4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid

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